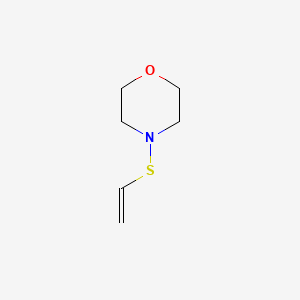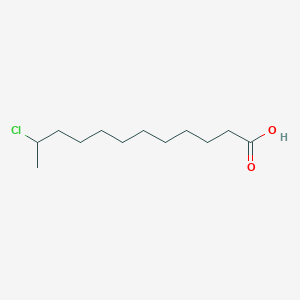![molecular formula C22H20N2O4S4 B14304420 2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] CAS No. 113697-06-6](/img/structure/B14304420.png)
2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] is a complex organic compound featuring a disulfide bond linking two pyrrole rings, each substituted with a 4-methylbenzene-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Sulfonylation: The pyrrole ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Disulfide Bond Formation: The final step involves the oxidation of thiol groups to form the disulfide bond. This can be achieved using oxidizing agents like iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The sulfonyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can modulate disulfide bonds in biological systems.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making it useful in various biochemical processes. The molecular targets and pathways involved include:
Disulfide Bond Formation and Cleavage: The compound can interact with thiol groups in proteins, influencing their structure and function.
Electrophilic Aromatic Substitution: The sulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar disulfide linkage but with different substituents.
2,2’-Disulfanediylbis(2-methylpropanal): Features a disulfide bond with aldehyde groups.
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Contains disulfide linkage with chlorobenzoic acid groups.
Uniqueness
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] is unique due to its combination of pyrrole rings and sulfonyl groups, which confer specific chemical reactivity and potential applications in various fields. The presence of the disulfide bond adds to its versatility, allowing it to participate in redox reactions and interact with biological molecules in unique ways.
Eigenschaften
CAS-Nummer |
113697-06-6 |
|---|---|
Molekularformel |
C22H20N2O4S4 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2-[[1-(4-methylphenyl)sulfonylpyrrol-2-yl]disulfanyl]pyrrole |
InChI |
InChI=1S/C22H20N2O4S4/c1-17-7-11-19(12-8-17)31(25,26)23-15-3-5-21(23)29-30-22-6-4-16-24(22)32(27,28)20-13-9-18(2)10-14-20/h3-16H,1-2H3 |
InChI-Schlüssel |
AJQNOJFDGMCBTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SSC3=CC=CN3S(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
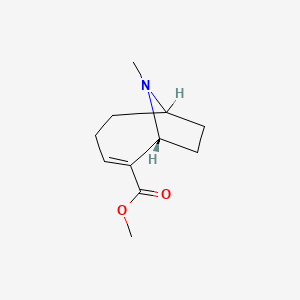

![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
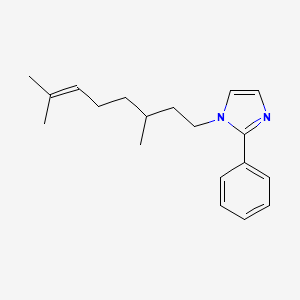

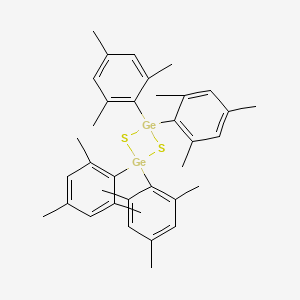

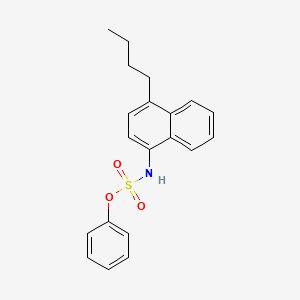
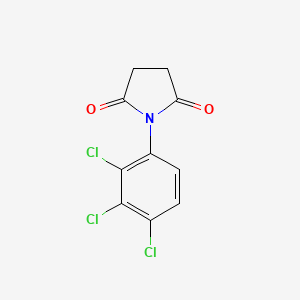
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
